TRAF-STOP inhibitor 6877002
Overview
Description
TRAF-STOP inhibitor 6877002, also known as CD40-TRAF6 inhibitor, is a selective inhibitor of CD40-TRAF6 interaction . It reduces leukocyte recruitment and macrophage activation, and also reduces macrophage proliferation in atherosclerotic plaques .
Molecular Structure Analysis
The molecular formula of TRAF-STOP inhibitor 6877002 is C17H17NO . Its molecular weight is 251.32 .Scientific Research Applications
Atherosclerosis Treatment
Research has shown that TRAF-STOP inhibitor 6877002, targeting CD40-induced TRAF6 signaling in macrophages, can reduce atherosclerosis. The TRAF-STOP treatment in apolipoprotein E deficient mice demonstrated a reduction in atherosclerosis by decreasing CD40 and integrin expression in monocytes, which hampers monocyte recruitment. Furthermore, treatment with TRAF-STOP 6877002 halted plaque progression in established atherosclerosis cases, indicating its potential as a future therapeutic option for atherosclerosis (Seijkens et al., 2018) (Seijkens et al., 2015).
Breast Cancer Treatment
6877002, as a small-molecule inhibitor of TRAF6, has been found effective in reducing metastasis, osteolysis, and osteoclastogenesis in models of osteotropic human and mouse breast cancer. The inhibitor was particularly promising in combination with conventional chemotherapy, like Docetaxel, for treating metastatic breast cancer (Bishop et al., 2020).
Other Potential Applications
While the primary focus has been on atherosclerosis and breast cancer, the underlying mechanisms involving TRAF6 inhibition suggest potential applications in other inflammation and immune-related conditions. TRAF-STOP inhibitors like 6877002 could play a role in modulating immune responses in various diseases, given their impact on NF-kB signaling pathways (Rothe et al., 1995), (Wang et al., 2004), (He et al., 2006).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(2,5-dimethylanilino)-1-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-8-9-14(2)16(12-13)18-11-10-17(19)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARYOFMRLSHZFE-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC=CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N/C=C/C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TRAF-STOP inhibitor 6877002 | |
CAS RN |
433249-94-6 | |
Record name | 433249-94-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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